![molecular formula C19H15F3N6O2 B1232169 4-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-methoxy-5-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B1232169.png)
4-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-methoxy-5-(trifluoromethyl)phenyl]pyrimidin-2-amine
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Overview
Description
SGC-CLK-1 is a chemical probe developed for the study of the CDC-like kinases (CLKs), specifically CLK1, CLK2, and CLK4 . These kinases are involved in the regulation of RNA splicing by phosphorylating serine-arginine-rich proteins, which are essential for the splicing machinery . The compound has shown potential in cancer research due to its ability to inhibit these kinases, which are often overexpressed in various cancers .
Preparation Methods
. The synthetic route typically includes the following steps:
- Formation of the pyrazolo[1,5-b]pyridazine core.
- Introduction of the methoxy and trifluoromethyl groups on the phenyl ring.
- Coupling of the pyrimidine moiety to the core structure .
The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
SGC-CLK-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SGC-CLK-1 has a wide range of scientific research applications:
Chemistry: It is used as a chemical probe to study the activity and inhibition of CDC-like kinases.
Industry: The compound can be used in the development of new therapeutic agents targeting CLKs.
Mechanism of Action
SGC-CLK-1 exerts its effects by inhibiting the activity of CDC-like kinases, specifically CLK1, CLK2, and CLK4 . The inhibition occurs through binding to the ATP-binding site of these kinases, preventing their phosphorylation activity . This leads to a reduction in the phosphorylation of serine-arginine-rich proteins, which are crucial for RNA splicing . The compound’s selectivity for these kinases makes it a valuable tool for studying their biological functions and potential therapeutic applications .
Comparison with Similar Compounds
SGC-CLK-1 is unique in its selectivity and potency for CLK1, CLK2, and CLK4 compared to other similar compounds . Some similar compounds include:
TG003: Another CLK inhibitor but with different selectivity and potency profiles.
KH-CB19: A compound that targets CLKs but with a broader kinase inhibition profile.
SGC-CLK-1 stands out due to its high selectivity and potency, making it a preferred choice for studying the specific roles of CLK1, CLK2, and CLK4 in various biological processes .
Properties
Molecular Formula |
C19H15F3N6O2 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-methoxy-5-(trifluoromethyl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H15F3N6O2/c1-29-13-8-11(19(20,21)22)7-12(9-13)25-18-23-6-5-15(26-18)14-10-24-28-16(14)3-4-17(27-28)30-2/h3-10H,1-2H3,(H,23,25,26) |
InChI Key |
GJYVLTPTDBQQCY-UHFFFAOYSA-N |
SMILES |
COC1=NN2C(=C(C=N2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C(F)(F)F)OC)C=C1 |
Canonical SMILES |
COC1=NN2C(=C(C=N2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C(F)(F)F)OC)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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